Product packaging for Pyridin-3-ylmethanesulfonyl Chloride(Cat. No.:CAS No. 159290-96-7)

Pyridin-3-ylmethanesulfonyl Chloride

Cat. No.: B119681
CAS No.: 159290-96-7
M. Wt: 191.64 g/mol
InChI Key: IMERRCYWGAOVGQ-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanesulfonyl chloride (CAS 159290-96-7) is a versatile sulfonyl chloride reagent that introduces the (pyridin-3-yl)methanesulfonyl group into target molecules. Its primary application is in medicinal chemistry and drug discovery as a key building block for the synthesis of sulfonamide and sulfonate ester derivatives. These compounds are crucial intermediates in the development of novel pharmaceutical agents, with research applications spanning the treatment of infectious diseases, inflammatory conditions, and central nervous system disorders . This compound is particularly valuable in the synthesis of advanced molecular scaffolds. For instance, it serves as a critical reactant in the preparation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are a class of novel antibiotics designed to overcome drug-resistant bacteria. Research demonstrates that these derivatives exhibit strong antibacterial activity against Gram-positive bacteria, including strains resistant to existing treatments, and show promising antibiofilm activity with a lower potential for resistance development . The reagent's mechanism of action involves its highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols to form stable covalent sulfonamide and sulfonate ester linkages, thereby modifying the structure and function of target molecules . Handling requires strict safety protocols due to its acute toxicity and corrosivity (GHS Hazard Statements H314). It must be stored under an inert atmosphere in a freezer, preferably below -20°C, to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2S B119681 Pyridin-3-ylmethanesulfonyl Chloride CAS No. 159290-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMERRCYWGAOVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405313
Record name Pyridin-3-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159290-96-7
Record name Pyridin-3-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyridin 3 Ylmethanesulfonyl Chloride

Strategic Approaches to Sulfonyl Chloride Synthesis

The formation of a sulfonyl chloride functional group can be achieved through several reliable chemical transformations. For a compound like Pyridin-3-ylmethanesulfonyl Chloride, where the sulfonyl group is attached to a methylene (B1212753) (-CH2-) bridge rather than directly to the pyridine (B92270) ring, the most relevant strategies involve the conversion of a corresponding sulfonic acid or the diazotization of a primary amine followed by sulfochlorination.

While direct chlorosulfonation is a common method for introducing a -SO2Cl group onto an aromatic ring, it is not the primary pathway for synthesizing an alkylsulfonyl chloride like this compound. Instead, the synthesis begins with precursors such as (pyridin-3-yl)methanesulfonic acid or 1-(pyridin-3-yl)methanamine. The conversion of these precursors into the final sulfonyl chloride is accomplished using various chlorinating agents or through diazotization reactions.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting sulfonic acids into their corresponding sulfonyl chlorides. researchgate.netguidechem.comresearchgate.net In the context of synthesizing this compound, the precursor would be (pyridin-3-yl)methanesulfonic acid. The reaction involves the nucleophilic attack of the sulfonic acid on thionyl chloride, leading to the formation of the sulfonyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride. guidechem.com This transformation is often facilitated by a catalytic amount of a tertiary amine or dimethylformamide (DMF). rsc.org The use of thionyl chloride is advantageous due to the formation of volatile byproducts, which simplifies the purification of the desired product. researchgate.net

Table 1: General Conditions for Sulfonic Acid Chlorination with Thionyl Chloride

ParameterConditionPurpose/Comment
Reagent Thionyl Chloride (SOCl₂)Chlorinating agent. guidechem.com
Precursor (Pyridin-3-yl)methanesulfonic acidProvides the carbon-sulfur backbone.
Catalyst Dimethylformamide (DMF) (optional)Can accelerate the reaction. rsc.org
Solvent Dichloromethane, ChloroformInert solvent for the reaction. researchgate.net
Temperature 0 °C to room temperatureMild conditions are typically sufficient. researchgate.net

Phosphorus pentachloride (PCl₅) is another powerful reagent used for the chlorination of sulfonic acids to form sulfonyl chlorides. researchgate.netrsc.org The reaction with pyridine-3-sulfonic acid to yield pyridine-3-sulfonyl chloride is well-documented and serves as a strong analogue for the synthesis of the target compound from (pyridin-3-yl)methanesulfonic acid. chemicalbook.comgoogle.com The reaction is typically performed by heating a mixture of the sulfonic acid and PCl₅, sometimes in the presence of a solvent like phosphorus oxychloride (POCl₃), chlorobenzene, or trifluoromethylbenzene. chemicalbook.comgoogle.com The use of specific solvents like chlorobenzene can offer safety advantages by avoiding the need to handle and dispose of excess phosphorus oxychloride. google.com A method has been developed where adding PCl₅ in portions can suppress byproduct formation and lead to a high-purity product. google.com

Table 2: Reagents for Sulfonic Acid to Sulfonyl Chloride Conversion

ReagentFormulaTypical ConditionsReference
Thionyl ChlorideSOCl₂Often used with a DMF catalyst at mild temperatures. rsc.org
Phosphorus PentachloridePCl₅Typically requires heating, may be used with POCl₃ or in solvents like chlorobenzene. chemicalbook.comgoogle.com
Phosphorus OxychloridePOCl₃Often used as a solvent or co-reagent with PCl₅. chemicalbook.com

The conversion of an amino group into a sulfonyl chloride via a diazonium salt intermediate is a classic and versatile method known as the Meerwein procedure. rsc.orgcbijournal.com This approach is applicable to the synthesis of this compound starting from 1-(pyridin-3-yl)methanamine. The process involves two main steps:

Diazotization : The primary amine is treated with a nitrous acid source, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. rsc.orggoogle.com

Sulfonyl Chlorination : The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper catalyst, such as copper(I) chloride (CuCl), which facilitates the replacement of the diazonium group with a sulfonyl chloride group. cbijournal.comgoogle.com

This method has been successfully applied to synthesize various pyridine-3-sulfonyl chlorides from their corresponding 3-aminopyridine (B143674) precursors. google.comresearchgate.net An aqueous process using thionyl chloride as the SO₂ source has been shown to be effective, where the product precipitates from the reaction mixture, protecting it from hydrolysis. rsc.orgresearchgate.net This approach is noted for its high yield and operational simplicity. google.com

Table 3: Key Steps in Diazotization-Sulfonyl Chlorination Route

StepReagentsTemperatureKey Intermediate
1. Diazotization NaNO₂, HCl0–10 °CDiazonium Salt
2. Sulfonyl Chlorination SO₂, CuCl (catalyst)0–5 °CThis compound

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce the use of hazardous materials and minimize waste. These approaches offer safer and more sustainable alternatives to traditional methods for preparing sulfonyl chlorides.

Environmentally friendly methods for sulfonyl chloride synthesis often focus on avoiding toxic and corrosive reagents like phosphorus halides or chlorine gas. thieme-connect.comgoogle.com A prominent green strategy is the oxidative chlorination of sulfur-containing compounds, such as thiols or S-alkylisothiourea salts. thieme-connect.comorganic-chemistry.org

For the synthesis of this compound, this would involve a precursor like (pyridin-3-yl)methanethiol or its corresponding S-isothiourea salt. These precursors can be converted to the target sulfonyl chloride using N-chlorosuccinimide (NCS) under acidic conditions. thieme-connect.comgoogle.com This method is advantageous because the starting materials are often odorless and stable, and the byproduct, succinimide, can be recycled. thieme-connect.com Other eco-friendly approaches utilize bleach (sodium hypochlorite) or sodium chlorite (NaClO₂) as the oxidant and chloride source. organic-chemistry.org These methods are operationally simple, use readily available reagents, and often allow for easy product purification without chromatography, making them suitable for large-scale industrial production. google.comorganic-chemistry.org

Table 4: Comparison of Green Synthesis Methods for Sulfonyl Chlorides

MethodPrecursorOxidant/Chlorinating AgentAdvantagesReference
NCS Chlorosulfonation S-Alkylisothiourea SaltN-Chlorosuccinimide (NCS)Recyclable byproduct, mild conditions, high efficiency. thieme-connect.comgoogle.com
Bleach-Mediated Oxidation S-Alkylisothiourea SaltSodium Hypochlorite (Bleach)Inexpensive and readily available reagents, safe operation. organic-chemistry.org
NaClO₂-Mediated Oxidation Thiols, Disulfides, S-Alkylisothiourea SaltsSodium Chlorite (NaClO₂)Convenient, safe, and applicable to diverse substrates. organic-chemistry.org

Alternative and Novel Synthetic Routes

Process Optimization and Scalability in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization and scalability. Key considerations include reaction kinetics, thermodynamics, safety, and cost-effectiveness. The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making careful process control essential. rsc.orgchemrxiv.org

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient production of sulfonyl chlorides. rsc.orgresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, continuous streams. rsc.orgmdpi.com For the synthesis of aryl sulfonyl chlorides, continuous manufacturing systems utilizing continuous stirred-tank reactors (CSTRs) and automated process controls have been developed to improve safety and spacetime yield. mdpi.com Such a system could be adapted for the production of this compound, mitigating the risks associated with exothermic reactions and the handling of corrosive reagents. mdpi.com

Design of Experiments (DoE) is a valuable tool for optimizing reaction conditions in both batch and flow syntheses. mdpi.com By systematically varying parameters such as temperature, reaction time, and reagent stoichiometry, it is possible to identify the optimal conditions for maximizing yield and minimizing impurities. mdpi.com For the synthesis of aryl sulfonyl chlorides, DoE has been used to determine suitable reaction conditions for scale-up. mdpi.com

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

For the synthesis of pyridine derivatives, various green chemistry approaches have been explored, including the use of environmentally benign solvents, catalysts, and reaction conditions. ijarsct.co.in Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions can lead to shorter reaction times, higher yields, and reduced waste generation. acs.org

In the context of sulfonyl chloride synthesis, greener methods focus on replacing hazardous reagents and minimizing waste. Traditional methods often employ stoichiometric amounts of chlorinating agents that produce significant waste. Alternative, more atom-economical approaches are being developed. The use of catalytic systems and the recycling of byproducts are key strategies in this endeavor. For example, processes that utilize catalysts and avoid the use of toxic solvents are gaining prominence.

Reactivity and Reaction Mechanisms of Pyridin 3 Ylmethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom of the sulfonyl chloride group in Pyridin-3-ylmethanesulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This renders the compound susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. These reactions are fundamental to the synthetic utility of this compound.

The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of sulfonamides. cbijournal.com This reaction typically proceeds with high efficiency in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the sulfonamide. rsc.org

The reactivity of the amine nucleophile plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines due to lower steric hindrance. rsc.orgmsu.edu The reaction is compatible with a diverse range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, affording the corresponding sulfonamides in good to excellent yields. rsc.org The choice of base is also crucial, with organic bases such as pyridine (B92270) or triethylamine (B128534) commonly used. cbijournal.com In some cases, an excess of the reacting amine can also serve as the base.

Table 1: Examples of Sulfonamide Formation from this compound Analogs

Amine SubstrateBaseSolventYield (%)
AnilinePyridineDichloromethane92
p-ToluidinePyridineDichloromethaneQuantitative
BenzylamineTriethylamineTetrahydrofuran86
AllylamineTriethylamineAcetone95
Ammonia-Methanol/Dichloromethane91

This table presents data for analogous sulfonyl chlorides to illustrate the general reaction conditions and yields.

This compound reacts with alcohols in the presence of a base, typically pyridine, to form methanesulfonate (B1217627) esters, often referred to as mesylates. libretexts.org This transformation is a common strategy for converting a poor leaving group (hydroxyl) into a good leaving group (mesylate) for subsequent nucleophilic substitution or elimination reactions. libretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine serves both as a solvent and a base to activate the alcohol and to neutralize the generated HCl. orgosolver.comstackexchange.com The reaction generally proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. libretexts.org

Beyond amines and alcohols, the sulfonyl chloride moiety of this compound can react with other nucleophiles. Thiols, for instance, can react to form thiosulfonates. These reactions expand the synthetic utility of this reagent, allowing for the introduction of the pyridin-3-ylmethylsulfonyl group onto a variety of molecular scaffolds. The fundamental mechanism remains a nucleophilic attack at the sulfur center, displacing the chloride.

Cycloaddition and Heterocycle Formation

While the primary reactivity of this compound is centered on its sulfonyl chloride group, its bifunctional nature allows for its use in the synthesis of heterocyclic systems. For instance, it can be envisioned that after conversion of the sulfonyl chloride to a sulfonamide, the pyridine nitrogen or the methylene (B1212753) group could participate in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic compounds. The specific reaction pathways and resulting heterocyclic structures would depend on the nature of the reactants and the reaction conditions employed.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com The presence of the strongly electron-withdrawing methanesulfonyl chloride group further deactivates the pyridine ring, making electrophilic substitution even more challenging. youtube.com Under forcing conditions, electrophilic attack, if it occurs, is predicted to direct to the meta-position (C-5) relative to the ring nitrogen, as this position is least deactivated. youtube.com

Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is likely to be protonated. wikipedia.org This protonation further deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Therefore, direct electrophilic aromatic substitution on the pyridine ring of this compound is generally not a favored reaction pathway. Alternative strategies, such as performing the substitution on a more activated precursor before introducing the methanesulfonyl chloride group, are often employed.

Mechanistic Investigations of Key Reactions

The mechanism of nucleophilic substitution at a sulfonyl sulfur atom is generally considered to be a stepwise process involving a trigonal bipyramidal intermediate or transition state, analogous to the SN2 reaction at a carbon center. mdpi.com For the reaction of this compound with nucleophiles, the nucleophile attacks the sulfur atom, leading to this intermediate. The leaving group, chloride, then departs to yield the substitution product.

In the case of reactions with alcohols using pyridine as a base, pyridine can also act as a nucleophilic catalyst. stackexchange.com It can initially react with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt. This intermediate is then more susceptible to attack by the alcohol.

For the reaction of alcohols with the analogous thionyl chloride (SOCl₂), the mechanism can vary depending on the presence of a base like pyridine. masterorganicchemistry.com In the absence of pyridine, the reaction can proceed with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, the addition of pyridine leads to an SN2 mechanism with inversion of configuration, as pyridine intercepts an intermediate and delivers the chloride nucleophile in a backside attack. masterorganicchemistry.com While not directly studying this compound, these mechanistic insights for similar sulfonyl chlorides provide a framework for understanding its reactivity.

Applications of Pyridin 3 Ylmethanesulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Reagent for the Introduction of the Sulfonyl Group

The primary application of Pyridin-3-ylmethanesulfonyl chloride in organic synthesis is as a potent electrophile for the sulfonylation of nucleophiles. lookchem.com The electron-withdrawing nature of the adjacent pyridine (B92270) ring enhances the reactivity of the sulfonyl chloride group, facilitating its reaction with a wide range of nucleophilic partners, most notably primary and secondary amines, to form stable sulfonamide linkages. lookchem.comgoogle.com

This reactivity is fundamental to its use in medicinal chemistry and agrochemical research for the construction of sulfonamide-containing compounds. lookchem.com The pyridin-3-ylmethanesulfonyl group can impart specific physicochemical properties to a target molecule, such as improved solubility, metabolic stability, or the ability to form key hydrogen bonds with biological targets. The reaction is typically conducted in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct. google.com Research has demonstrated its use in various salt forms, such as the triflate or trifluoroacetate (B77799) salt, depending on the specific synthetic requirements. google.comgoogle.com

Synthesis of Complex Organic Molecules

This compound is a key intermediate in the multistep synthesis of elaborate organic structures, particularly those intended for pharmaceutical applications. Its ability to readily form sulfonamide bonds allows for the covalent linking of different molecular fragments, a common strategy in the assembly of complex molecules.

The reagent plays a significant role in the derivatization and synthesis of complex heterocyclic compounds. lookchem.com While it does not typically form the core of a new heterocyclic ring itself, it is frequently used to modify existing heterocyclic scaffolds by introducing the pyridin-3-ylmethanesulfonyl group. This modification can be a critical step in tuning the electronic and steric properties of the final compound.

A notable example involves the reaction of this compound with amino-substituted quinoxalines. In one documented synthesis, N-(2,5-dimethoxyphenyl)quinoxaline-2,3-diamine was reacted with this compound triflate in a pyridine solvent to yield the corresponding N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}pyridine-3-ylmethanesulfonamide. google.com This reaction highlights the reagent's utility in appending the pyridinylmethylsulfonyl moiety onto a complex, pre-existing heterocyclic system, thereby creating a more intricate molecular architecture. google.com

This compound serves as a tool for incorporating a functionalized pyridine scaffold onto other molecules. By reacting with various nucleophiles, it effectively derivatizes them with the entire pyridin-3-ylmethanesulfonyl structure. This approach is valuable in drug discovery for exploring structure-activity relationships (SAR) by introducing the specific steric and electronic features of the pyridine ring.

Patents describe the use of this compound salts to synthesize N-(heteroaryl)-sulfonamide derivatives. google.com For instance, in the synthesis of S100 inhibitors, a 3-hydroxypyridin-2-yl amine derivative was reacted with this compound trifluoroacetate salt to produce the target sulfonamide. google.com This demonstrates the strategic use of the reagent to bridge different heterocyclic systems, in this case, linking one pyridine-containing fragment to another via a sulfonamide bond.

The following table summarizes representative reactions involving this compound for the synthesis of complex sulfonamides.

SubstrateReagent FormSolventYieldSource
N-(2,5-dimethoxyphenyl)quinoxaline-2,3-diamineThis compound triflatePyridine39% google.com
2-amino-5-chloro-pyridin-3-ol derivativeThis compound, trifluoroacetate saltDichloromethane, Triethylamine (B128534)7% google.com

Role in Cascade and Multicomponent Reactions

While this compound is a well-established reagent for sulfonylation in stepwise syntheses, its application in more complex reaction sequences such as cascade or multicomponent reactions (MCRs) is not widely documented in the reviewed scientific literature. These advanced synthetic strategies rely on the carefully orchestrated reactivity of multiple functional groups in a single pot, and the high, often immediate, reactivity of the sulfonyl chloride group may make its integration into such delicate sequences challenging without specific reaction design. Further research may explore its potential in this area of synthesis.

Pyridin 3 Ylmethanesulfonyl Chloride in Medicinal Chemistry Research

Precursor for Bioactive Sulfonamide Derivatives

The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, making Pyridin-3-ylmethanesulfonyl chloride an excellent precursor for the synthesis of sulfonamide derivatives. The general reaction involves the condensation of the sulfonyl chloride with an amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yielding a stable sulfonamide linkage.

The resulting pyridinyl-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to confer a range of biological activities. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer properties. The incorporation of the pyridin-3-ylmethyl moiety can significantly influence the pharmacological profile of the resulting sulfonamide, affecting its potency, selectivity, and pharmacokinetic properties. Research has shown that derivatives synthesized from this precursor exhibit promising biological activities, such as anti-proliferative effects against cancer cell lines. google.com

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound serves as a crucial intermediate in multi-step syntheses of various pharmaceutical compounds. nih.govepa.gov Its utility lies in its ability to introduce the pyridin-3-ylmethanesulfonyl group onto a core molecular scaffold, a common step in building complex active pharmaceutical ingredients (APIs). nih.govepa.gov

In the quest for new therapeutics, chemists utilize this compound to generate novel molecular entities. epa.gov By reacting it with various amine-containing cores, researchers can create libraries of new compounds for high-throughput screening. For instance, it has been used as a reagent in the synthesis of pyrimidine (B1678525) derivatives that have shown anti-proliferative activity against breast cancer cells, highlighting its role in the development of potential oncology drug candidates. google.com The versatility of this intermediate allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds.

The pyridine (B92270) nucleus and the sulfonamide functional group are both independently associated with antimicrobial and antiviral properties. nih.govresearchgate.net Consequently, molecules that combine these two pharmacophores are of significant interest in the discovery of new anti-infective agents. This compound is a key building block for creating such hybrid molecules.

Studies on various pyridine-containing sulfonamides have demonstrated their potential as antibacterial and antifungal agents. researchgate.netnih.gov For example, a study on N-pyridin-3-yl-benzenesulfonamide, a structurally related compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov While research on derivatives of this compound itself is more specific, its role as a precursor allows for the synthesis of compounds that can be tested against a wide range of pathogens, including viruses. richmond.edu The synthesis of novel sulfonamide derivatives remains a viable strategy in the search for new treatments for infectious diseases. nih.gov

Derivative ClassTarget Pathogen/CellObserved Activity
Pyridine-SulfonamidesStaphylococcus aureus (Gram-positive)Antibacterial
Pyridine-SulfonamidesEscherichia coli (Gram-negative)Antibacterial
Pyridine-SulfonamidesCandida albicans (Fungus)Antifungal
Pyrazolyl-SulfonamidesYellow Fever Virus (YFV)Antiviral
Pyrazolyl-SulfonamidesRespiratory Syncytial Virus (RSV)Antiviral

One of the most prominent applications of a structurally similar compound, pyridine-3-sulfonyl chloride, is as a key intermediate in the synthesis of Vonoprazan (TAK-438). google.comgoogle.com Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.

In the synthesis of Vonoprazan, pyridine-3-sulfonyl chloride is reacted with a pyrrole (B145914) derivative, specifically 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile or a related pyrrole intermediate, in the presence of a base. This reaction attaches the pyridine-3-sulfonyl group to the nitrogen atom of the pyrrole ring, forming a crucial intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile. This sulfonylation step is fundamental to constructing the final molecular architecture of Vonoprazan. Subsequent chemical transformations, including reduction of the nitrile group and reductive amination, lead to the final API. The successful and efficient synthesis of this blockbuster drug relies heavily on the availability and reactivity of the pyridine-sulfonyl chloride intermediate.

Starting MaterialReagentKey Intermediate FormedFinal Product
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrilePyridine-3-sulfonyl chloride5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrileVonoprazan (TAK-438)
5-(2-fluorophenyl)-1H-pyrrole-3-carboxylatePyridine-3-sulfonyl chlorideEthyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylateVonoprazan (TAK-438)

Linker or Spacer in Bioconjugation Strategies

While direct, widespread application of this compound as a linker in bioconjugation is not extensively documented, its chemical structure provides the necessary functionalities for such a role. Bioconjugation linkers connect a biomolecule (like an antibody) to another molecule (like a drug payload). The sulfonyl chloride group can react with nucleophilic residues on proteins, such as the epsilon-amino group of lysine, to form a stable sulfonamide bond.

The pyridine ring offers a site for further modification, potentially allowing for the attachment of a payload molecule, thus making this compound a potential heterobifunctional linker. Sulfonamide-based linkers are explored in medicinal chemistry for their stability and chemical properties. Although other linkers are more common, the principles of sulfonamide chemistry suggest that this compound could theoretically be adapted for use as a spacer to connect different molecular components in complex drug delivery systems or diagnostic tools.

Modulation of Molecular Properties for Biological Activity

The incorporation of the pyridin-3-ylmethanesulfonyl moiety into a drug candidate can significantly modulate its molecular properties, which is a key strategy in drug design to enhance biological activity and improve pharmacokinetic profiles. This process is a core aspect of structure-activity relationship (SAR) studies.

The pyridine ring is a bioisostere of a phenyl ring but introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving interactions with biological targets like enzymes or receptors. This nitrogen also increases the polarity of the molecule, which can enhance aqueous solubility—a critical factor for drug formulation and bioavailability. The sulfonamide group itself is a strong hydrogen bond acceptor and can participate in key binding interactions within a protein's active site. By strategically adding the pyridin-3-ylmethanesulfonyl group, medicinal chemists can fine-tune a molecule's lipophilicity (logP), polarity, and electronic distribution to optimize its "drug-like" properties, leading to improved potency, better absorption, and more favorable metabolic stability.

Pyridin 3 Ylmethanesulfonyl Chloride in Agrochemical Research

Synthesis of Agrochemical Intermediates

The primary role of Pyridin-3-ylmethanesulfonyl chloride in agrochemical synthesis is to act as an electrophilic reagent for the creation of key intermediates. Sulfonyl chlorides readily undergo nucleophilic substitution reactions, most notably with amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are integral to the structure of many active agrochemical ingredients.

The synthesis of sulfonamides is a particularly common application. This compound reacts with primary or secondary amines to forge a stable sulfur-nitrogen bond. This reaction is fundamental for constructing a wide array of molecular structures that can be further modified to produce final pesticide products. The pyridine (B92270) component of the molecule can also influence the electronic properties and stability of the resulting intermediates . Research has shown that pyridine-3-sulfonyl chlorides are useful precursors for agrochemicals researchgate.net. These intermediates are pivotal in the manufacturing of pesticides, where their quality directly impacts the efficacy and safety of the final products.

Below is a table illustrating the synthesis of representative agrochemical intermediates using this compound.

ReactantReagentResulting IntermediateReaction Type
Primary Amine (R-NH₂)This compoundN-substituted Pyridin-3-ylmethanesulfonamideSulfonamide Formation
Secondary Amine (R₂NH)This compoundN,N-disubstituted Pyridin-3-ylmethanesulfonamideSulfonamide Formation
Alcohol (R-OH)This compoundPyridin-3-ylmethanesulfonate EsterEsterification

This table is a generalized representation of the common reactions involving this compound to form agrochemical intermediates.

Development of Pesticides and Herbicides

The intermediates derived from this compound are foundational to the development of a variety of pesticides, including herbicides and insecticides. The structural motif of a pyridine ring linked to a sulfonamide group is present in numerous biologically active compounds designed for crop protection.

In herbicide development, derivatives of pyridine-sulfonyl compounds have shown significant potential. For example, certain sulfonamide herbicides are known to inhibit key enzymes in weeds, leading to their destruction. The specific substitution pattern on the pyridine ring and the nature of the amine used in the synthesis of the sulfonamide intermediate are critical for determining the herbicidal activity and selectivity. For instance, pyroxsulam is a notable herbicide whose synthesis involves pyridine sulfonyl chloride intermediates google.com.

In the realm of insecticides, the pyridine moiety is a well-established pharmacophore. It is a core component of neonicotinoid insecticides, which are widely used. The derivatization of pyridine-containing intermediates, such as those from this compound, allows for the creation of novel insecticide candidates. These compounds can be designed to target specific receptors in insects, offering new modes of action to combat resistance. Research into N-pyridylpyrazole derivatives, which can be synthesized from related pyridine-containing precursors, has led to the discovery of promising new insecticide leads mdpi.com. Similarly, novel anthranilic diamide insecticides containing pyridine structures have been synthesized and show potent insecticidal activity mdpi.com.

The following table details examples of pesticide classes developed from pyridine-sulfonyl chloride precursors.

Compound ClassPesticide TypeTarget/Mode of Action
Pyridinyl-SulfonamidesHerbicideEnzyme Inhibition in Weeds
Pyridinyl-SulfonamidesInsecticideNervous System Receptors
Pyridinyl-SulfonamidesFungicideFungal Growth Inhibition

This table illustrates the types of agrochemicals that can be developed from precursors like this compound.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Methods

The current synthetic routes to Pyridin-3-ylmethanesulfonyl Chloride and related alkanesulfonyl chlorides often rely on traditional methods that may involve hazardous reagents, stoichiometric waste, and harsh reaction conditions. The development of more sustainable and efficient synthetic protocols is a critical area for future research. Key avenues for exploration include:

Catalytic Oxidative Chlorination: Moving away from stoichiometric oxidants and chlorinating agents is a primary goal of green chemistry. Future research could focus on developing catalytic systems that utilize a benign terminal oxidant, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), coupled with a catalytic amount of a chloride source. This would significantly reduce inorganic waste and improve the atom economy of the synthesis.

Flow Chemistry Processes: Implementing continuous flow manufacturing for the synthesis of this compound could offer substantial improvements in safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters (temperature, pressure, and reaction time), which can enhance reaction yields, minimize byproduct formation, and enable the safe handling of reactive intermediates.

Alternative Starting Materials: Research into alternative, more readily available, or renewable starting materials could provide more sustainable pathways. This might involve novel disconnections that avoid multi-step syntheses from less complex precursors. For instance, methods that utilize S-alkylisothiourea salts, derived from the corresponding alkyl halide and inexpensive thiourea, followed by a green chlorosulfonation step, represent a promising direction.

Exploration of Novel Reactivity Patterns

The predominant application of this compound involves its reaction with primary or secondary amines to form stable sulfonamide linkages. This reactivity has been leveraged in the synthesis of N-(heteroaryl)-sulfonamide derivatives investigated as S100-inhibitors and pyrazine (B50134) derivatives developed as PI3K inhibitors. google.comgoogle.com While this is a robust and well-established transformation, the full reactive potential of the compound remains largely unexplored.

Future research should investigate its reactivity with a broader range of nucleophiles and under novel reaction conditions.

Reactions with Carbon Nucleophiles: Exploring reactions with organometallic reagents (e.g., Grignard or organozinc reagents) or stabilized carbanions could lead to the formation of novel sulfones with C-S bonds, opening pathways to new classes of compounds.

Catalytic Cross-Coupling Reactions: The development of transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Negishi couplings, could enable the direct formation of aryl or vinyl sulfones from this compound. This would be a powerful tool for constructing complex molecular architectures.

Reductive Chemistry: Investigating the controlled reduction of the sulfonyl chloride moiety could provide access to other sulfur-containing functional groups, such as sulfinates or thiols, which are valuable intermediates in their own right.

The table below summarizes representative applications of this compound in the synthesis of bioactive sulfonamides, highlighting the yields achieved in these specific examples. google.comgoogle.com

Target Compound ClassReactantProduct YieldReference
PI3K InhibitorsN-(2,5-dimethoxyphenyl)quinoxaline-2,3-diamine39% google.com
S100 Inhibitors2-amino-5-chloropyridin-3-ol derivative7% google.com

Untapped Applications in Materials Science and Polymer Chemistry

The unique bifunctional nature of this compound—possessing a reactive sulfonyl chloride "handle" and a versatile pyridine (B92270) ring—makes it an attractive candidate for applications in materials science, an area that remains completely untapped.

Polymer Functionalization: The compound could be used to chemically modify existing polymers. By grafting the pyridin-3-ylmethylsulfonyl group onto polymer backbones (e.g., polystyrene, polyethylene (B3416737) glycol), new materials with tailored properties could be created. The incorporated pyridine units could serve as sites for metal coordination (for catalysis or sensing applications), act as proton acceptors to modify pH responsiveness, or enhance the material's thermal stability.

Development of Novel Monomers: this compound could be chemically transformed into a polymerizable monomer. For example, reaction with a hydroxy-functionalized acrylate (B77674) or a vinyl amine could yield a monomer capable of participating in radical or condensation polymerization. The resulting polymers would have pendent pyridine-containing sulfonyl groups, potentially leading to materials with interesting electronic, optical, or self-assembly properties.

Surface Modification: The reactive sulfonyl chloride group is capable of forming covalent bonds with hydroxyl or amine functionalities present on the surfaces of materials like silica, glass, or metal oxides. This would allow for the creation of surfaces decorated with pyridine moieties, which could be used to tune surface energy, create platforms for sensor development, or act as ligands for capturing metal ions from solution.

Advanced Computational Studies and Molecular Modeling

Currently, there is a lack of specific computational research focused on this compound. Advanced computational studies and molecular modeling represent a significant opportunity to accelerate research and guide experimental efforts.

Reactivity and Mechanistic Insights: Density Functional Theory (DFT) calculations could be employed to model the compound's reactivity with various nucleophiles. Such studies can elucidate reaction mechanisms, predict activation barriers, and explain regioselectivity, providing valuable insights for designing new synthetic transformations. Comparing its computed properties with those of related sulfonyl chlorides and fluorides could reveal unique stability-reactivity patterns.

Prediction of Electronic and Material Properties: Computational modeling can predict key electronic properties, such as the molecule's electrostatic potential surface, frontier molecular orbitals (HOMO/LUMO), and dipole moment. This information is crucial for understanding its intermolecular interactions and for predicting its potential utility in electronic materials. If incorporated into polymers, modeling could help predict the resulting material's properties, such as band gap, conductivity, and thermal stability.

Molecular Docking and Drug Design: In the context of medicinal chemistry, molecular modeling and docking studies can predict the binding affinity and orientation of sulfonamides derived from this compound within the active sites of biological targets like kinases or other proteins. This can guide the rational design of more potent and selective inhibitors, optimizing the drug discovery process.

Q & A

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Answer: Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Lyophilization or storage under inert gas (argon) extends shelf life. Karl Fischer titration quantifies moisture content, critical for preventing hydrolysis .

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